
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one is a heterocyclic organic compound that contains a furan ring substituted with hydroxy, methyl, and nitro groups. Compounds with furan rings are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one typically involves the nitration of a precursor furan compound. Common synthetic routes may include:
Nitration Reaction: Using nitric acid and sulfuric acid to introduce the nitro group.
Hydroxylation: Introducing the hydroxy group through oxidation reactions.
Methylation: Adding the methyl group via alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and hydroxylation processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Acetone, ethanol, water.
Major Products
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted furans depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one depends on its interaction with molecular targets. For example:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Signal Pathways: It could modulate signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group.
4-Hydroxy-3-nitrobenzaldehyde: Contains a nitro group and hydroxy group but with a benzene ring instead of a furan ring.
Uniqueness
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
95263-85-7 |
|---|---|
Molecular Formula |
C5H5NO5 |
Molecular Weight |
159.10 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-4-nitro-2H-furan-5-one |
InChI |
InChI=1S/C5H5NO5/c1-2-4(7)3(6(9)10)5(8)11-2/h2,7H,1H3 |
InChI Key |
SLXRARGXWSWCCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=O)O1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


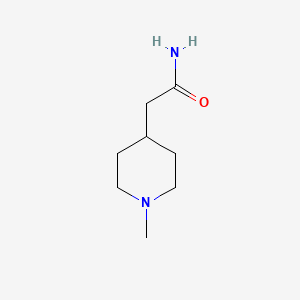

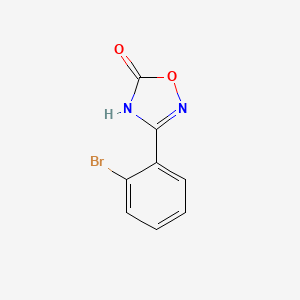

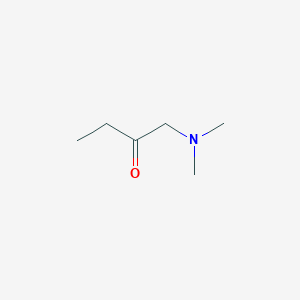
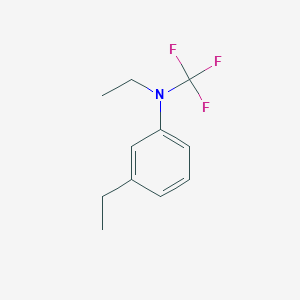
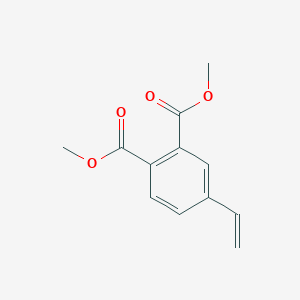
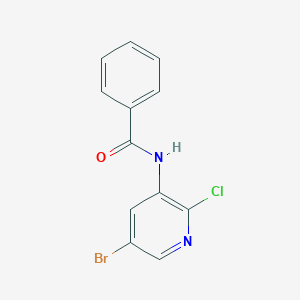
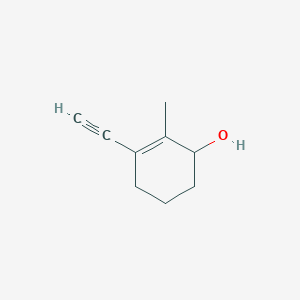
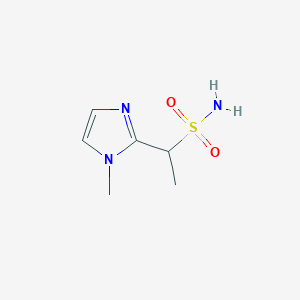
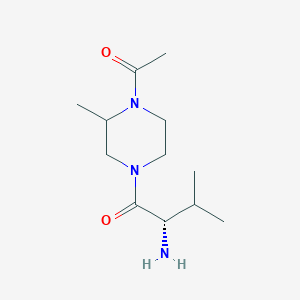
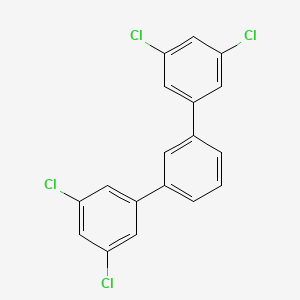

![(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)
